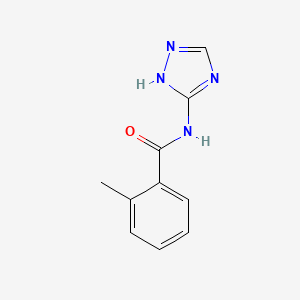![molecular formula C26H33N5O2 B11109748 4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide](/img/structure/B11109748.png)
4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide is a complex organic compound that features a combination of a decyloxy group, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide typically involves multiple steps:
Formation of the Decyloxybenzohydrazide: This step involves the reaction of 4-decyloxybenzoic acid with hydrazine hydrate to form 4-decyloxybenzohydrazide.
Synthesis of the Triazole Derivative: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, producing 4-phenyl-1H-1,2,3-triazole.
Condensation Reaction: The final step involves the condensation of 4-decyloxybenzohydrazide with the triazole derivative under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique combination of functional groups may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound could be used as a probe or marker in various biological assays, helping to elucidate cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Decyloxy)benzohydrazide
- 4-Phenyl-1H-1,2,3-triazole
- 4-Decyloxybenzoic acid
Uniqueness
What sets 4-(decyloxy)-N’-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylene]benzohydrazide apart from similar compounds is its unique combination of functional groups
Properties
Molecular Formula |
C26H33N5O2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(5-phenyl-2H-triazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H33N5O2/c1-2-3-4-5-6-7-8-12-19-33-23-17-15-22(16-18-23)26(32)30-27-20-24-25(29-31-28-24)21-13-10-9-11-14-21/h9-11,13-18,20H,2-8,12,19H2,1H3,(H,30,32)(H,28,29,31)/b27-20+ |
InChI Key |
QOHGKAPYJZGBBK-NHFJDJAPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=NNN=C2C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=NNN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11109668.png)
![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109685.png)
![2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11109690.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109694.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11109698.png)
![{2-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11109702.png)
![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
![(2E,4E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}hexa-2,4-dienamide](/img/structure/B11109713.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11109719.png)
![N-{[(2-carboxyethyl)(hydroxy)phosphoryl]methyl}-beta-alanine](/img/structure/B11109721.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11109723.png)

![5-(2-bromophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11109729.png)

